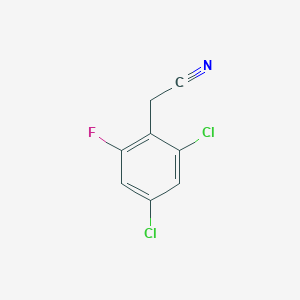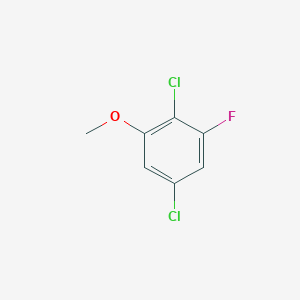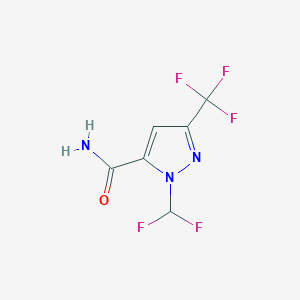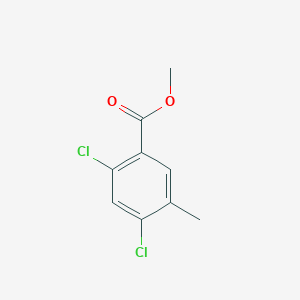![molecular formula C9H11ClN2O B1461173 4-氯-2-[(Z)-(二甲基肼基亚甲基)]苯酚 CAS No. 284489-44-7](/img/structure/B1461173.png)
4-氯-2-[(Z)-(二甲基肼基亚甲基)]苯酚
描述
4-Chloro-2-[(Z)-(dimethylhydrazinylidene)methyl]phenol is an organic compound with the molecular formula C9H11ClN2O It is a derivative of phenol, featuring a chloro substituent at the 4-position and a dimethylhydrazinylidene group at the 2-position
科学研究应用
4-Chloro-2-[(Z)-(dimethylhydrazinylidene)methyl]phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Studied for its potential therapeutic effects, including anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
Mode of Action
It’s known that similar compounds can undergo nucleophilic aromatic substitution reactions . In such reactions, a nucleophile attacks one of the aromatic-ring carbons, leading to the formation of a Meisenheimer complex . This mechanism might play a role in the compound’s interaction with its targets.
Biochemical Pathways
Compounds that undergo nucleophilic aromatic substitution reactions can influence various biochemical pathways, depending on the nature of the nucleophile and the specific context of the reaction .
Result of Action
The compound’s potential to undergo nucleophilic aromatic substitution reactions suggests that it could cause significant changes at the molecular level, potentially influencing cellular processes .
Action Environment
The action, efficacy, and stability of 4-Chloro-2-[(Z)-(dimethylhydrazinylidene)methyl]phenol can be influenced by various environmental factors. These might include the pH of the environment, the presence of other compounds, and temperature .
生化分析
Biochemical Properties
4-Chloro-2-[(Z)-(dimethylhydrazinylidene)methyl]phenol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with phenol hydroxylases, which are enzymes involved in the hydroxylation of phenolic compounds . These interactions are essential for the compound’s biochemical activity and influence its role in metabolic pathways.
Cellular Effects
The effects of 4-Chloro-2-[(Z)-(dimethylhydrazinylidene)methyl]phenol on different cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to induce cytoplasmic leakage in bacterial cells, disrupting membrane permeability to potassium and phosphate ions . This disruption can lead to significant changes in cellular homeostasis and function.
Molecular Mechanism
At the molecular level, 4-Chloro-2-[(Z)-(dimethylhydrazinylidene)methyl]phenol exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s ability to form hydrazones with aldehydes and ketones is a key aspect of its molecular mechanism . This interaction can alter the activity of target enzymes and impact metabolic processes.
Temporal Effects in Laboratory Settings
The temporal effects of 4-Chloro-2-[(Z)-(dimethylhydrazinylidene)methyl]phenol in laboratory settings include its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but can degrade over time, affecting its efficacy . Long-term exposure to the compound can lead to persistent changes in cellular function, highlighting the importance of monitoring its stability in experimental setups.
Dosage Effects in Animal Models
The effects of 4-Chloro-2-[(Z)-(dimethylhydrazinylidene)methyl]phenol vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxicity and adverse effects . Understanding the dosage-dependent effects is crucial for determining the safe and effective use of the compound in various applications.
Metabolic Pathways
4-Chloro-2-[(Z)-(dimethylhydrazinylidene)methyl]phenol is involved in several metabolic pathways. It interacts with enzymes such as phenol hydroxylases, which play a role in the degradation of phenolic compounds . These interactions can influence metabolic flux and alter metabolite levels, impacting overall metabolic processes.
Transport and Distribution
The transport and distribution of 4-Chloro-2-[(Z)-(dimethylhydrazinylidene)methyl]phenol within cells and tissues involve specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these processes is essential for predicting the compound’s behavior in biological systems.
Subcellular Localization
The subcellular localization of 4-Chloro-2-[(Z)-(dimethylhydrazinylidene)methyl]phenol affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can influence the compound’s efficacy and its interactions with other biomolecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-[(Z)-(dimethylhydrazinylidene)methyl]phenol typically involves the condensation of 4-chlorophenol with dimethylhydrazine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of 4-Chloro-2-[(Z)-(dimethylhydrazinylidene)methyl]phenol can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to maximize yield and minimize by-products. The product is typically purified using techniques such as distillation or chromatography.
化学反应分析
Types of Reactions
4-Chloro-2-[(Z)-(dimethylhydrazinylidene)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the hydrazinylidene group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and hydrazines.
Substitution: Various substituted phenols and hydrazones.
相似化合物的比较
Similar Compounds
4-Chloro-3-methylphenol: A potent disinfectant and antiseptic.
4-Chloro-2-nitrophenol: Used in the synthesis of dyes and pigments.
4-Chloro-2-[(dimethylhydrazono)methyl]phenol: A mixture of E/Z isomers with similar chemical properties.
Uniqueness
4-Chloro-2-[(Z)-(dimethylhydrazinylidene)methyl]phenol is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the dimethylhydrazinylidene group allows for unique interactions with biological targets, making it a valuable compound for research and industrial applications.
属性
IUPAC Name |
4-chloro-2-[(Z)-(dimethylhydrazinylidene)methyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O/c1-12(2)11-6-7-5-8(10)3-4-9(7)13/h3-6,13H,1-2H3/b11-6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQTCJZXPKUPBKW-WDZFZDKYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)N=CC1=C(C=CC(=C1)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/N=C\C1=C(C=CC(=C1)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-(Cyclopentylamino)acetamido]pent-4-enoic acid hydrochloride](/img/structure/B1461090.png)













